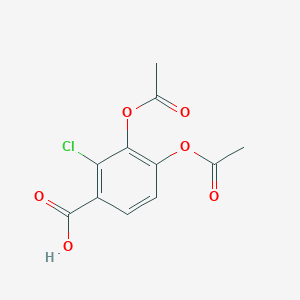

2-Chloro-3,4-diacetoxybenzoic acid

Beschreibung

2-Chloro-3,4-diacetoxybenzoic acid (C₁₁H₉ClO₆) is a substituted benzoic acid derivative featuring a chlorine atom at the 2-position and acetoxy (-OAc) groups at the 3- and 4-positions. The compound combines electron-withdrawing (chloro) and electron-donating (acetoxy) substituents, which influence its chemical reactivity, solubility, and biological activity.

Eigenschaften

Molekularformel |

C11H9ClO6 |

|---|---|

Molekulargewicht |

272.64 g/mol |

IUPAC-Name |

3,4-diacetyloxy-2-chlorobenzoic acid |

InChI |

InChI=1S/C11H9ClO6/c1-5(13)17-8-4-3-7(11(15)16)9(12)10(8)18-6(2)14/h3-4H,1-2H3,(H,15,16) |

InChI-Schlüssel |

FWIZEEJMAMRYAR-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)OC1=C(C(=C(C=C1)C(=O)O)Cl)OC(=O)C |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Acidity and Reactivity

The acidity of benzoic acid derivatives is strongly influenced by substituents. For example:

- 2-Chloro-3,4-dimethoxybenzoic acid (CAS 52009-53-7, C₉H₉ClO₄): The methoxy (-OMe) groups at positions 3 and 4 are electron-donating, reducing acidity compared to unsubstituted benzoic acid (pKa ~4.2). However, the electron-withdrawing chloro group at position 2 partially counteracts this effect, leading to an estimated pKa of ~3.8–4.0 .

- 2-Chloro-3,4-diacetoxybenzoic acid : Acetoxy groups (-OAc) are more electron-withdrawing than methoxy due to their ester functionality. This increases acidity, with an estimated pKa of ~2.5–3.0, closer to that of nitro-substituted analogs like 2-chloro-3,5-dinitrobenzoic acid (pKa ~1.5) .

Table 1: Acidity and Substituent Effects

| Compound | Substituents | pKa (estimated) | Reactivity Notes |

|---|---|---|---|

| 2-Chloro-3,4-diacetoxybenzoic acid | Cl (2), OAc (3,4) | ~2.5–3.0 | High electrophilicity due to -OAc groups |

| 2-Chloro-3,4-dimethoxybenzoic acid | Cl (2), OMe (3,4) | ~3.8–4.0 | Moderate acidity; less reactive |

| 2-Chloro-3,5-dinitrobenzoic acid | Cl (2), NO₂ (3,5) | ~1.5 | Highly acidic; nitro groups dominate |

Table 2: Reaction Behavior in Nucleophilic Substitution

| Compound | Key Substituents | Dominant Reaction Pathway |

|---|---|---|

| 2-Chloro-3,5-dinitrobenzoic acid | NO₂ (3,5), Cl (2) | Cyclization via ester attack (e.g., 11) |

| 2-Chloro-3,4-diacetoxybenzoic acid | OAc (3,4), Cl (2) | Potential hydrolysis of -OAc or Cl substitution |

| 2-Chloro-3,4-dimethoxybenzoic acid | OMe (3,4), Cl (2) | Stable under basic conditions; Cl substitution favored |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.